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Compound of Interest

Compound Name: BMS-986020 sodium

Cat. No.: B10815114 Get Quote

Technical Support Center: BMS-986020
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the experimental use of BMS-986020, with a

focus on its known hepatotoxicity and off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-986020?

A1: BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1

(LPA1).[1][2] The LPA1 signaling pathway is implicated in the progression of fibrotic diseases,

including idiopathic pulmonary fibrosis (IPF).[3][4] By blocking this receptor, BMS-986020 was

developed to inhibit fibrogenesis.[5]

Q2: What were the key findings from the clinical development of BMS-986020?

A2: A Phase 2 clinical trial (NCT01766817) in patients with IPF showed that BMS-986020 could

slow the rate of decline in forced vital capacity (FVC) compared to placebo. However, the study

was terminated prematurely due to observations of hepatobiliary toxicity.

Q3: What specific hepatotoxic effects were observed with BMS-986020 in clinical trials?

A3: The hepatotoxicity observed in the Phase 2 trial included dose-related elevations in liver

enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and
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alkaline phosphatase (ALP). Additionally, there were increases in plasma bile acids and three

reported cases of cholecystitis (inflammation of the gallbladder).

Q4: Is the hepatotoxicity of BMS-986020 an on-target or off-target effect?

A4: The hepatobiliary toxicity of BMS-986020 is considered an off-target effect, unrelated to its

intended antagonism of the LPA1 receptor. This conclusion is supported by studies on

structurally distinct LPA1 antagonists, such as BMS-986278, which are equipotent but do not

exhibit the same toxicities.

Q5: What are the known off-target mechanisms contributing to BMS-986020's hepatotoxicity?

A5: Nonclinical investigations have identified several key off-target mechanisms:

Inhibition of Bile Salt Export Pump (BSEP): BMS-986020 is a potent inhibitor of BSEP, which

is crucial for bile acid efflux from hepatocytes.

Inhibition of other Hepatic Transporters: It also inhibits other transporters involved in bile acid

and phospholipid transport, including MRP3, MRP4, and MDR3.

Mitochondrial Dysfunction: At higher concentrations, BMS-986020 has been shown to impair

mitochondrial function in human hepatocytes and cholangiocytes.

Troubleshooting Guides
Issue 1: Unexpected cytotoxicity observed in in vitro hepatocyte models.

Possible Cause 1: Off-target transporter inhibition.

Troubleshooting Step: Assess the expression levels of BSEP, MRP3, MRP4, and MDR3 in

your cell model. Cell lines with high expression of these transporters may be more

susceptible to BMS-986020-induced toxicity.

Recommendation: Consider using a lower concentration of BMS-986020 or utilizing cell

lines with lower transporter expression to separate off-target toxicity from on-target LPA1

effects.

Possible Cause 2: Mitochondrial impairment.
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Troubleshooting Step: Measure mitochondrial respiration (e.g., using a Seahorse

analyzer) and ATP production in your hepatocytes following treatment with BMS-986020.

Recommendation: If mitochondrial function is compromised, ensure your experimental

endpoints are not confounded by general cellular energy depletion. Titrate the compound

to a concentration that does not significantly impact mitochondrial function.

Issue 2: Inconsistent anti-fibrotic effects in in vitro models.

Possible Cause: LPA1 receptor expression levels.

Troubleshooting Step: Verify the expression of LPA1 in your chosen cell model (e.g.,

primary lung fibroblasts) via qPCR or Western blot. Low or absent expression will result in

a lack of response.

Recommendation: Use a cell line with robust and validated LPA1 expression. The "Scar-

in-a-Jar" model has been cited as a responsive system for evaluating the anti-fibrotic

effects of BMS-986020.

Issue 3: Discrepancies between in vivo animal model results and human clinical data.

Possible Cause: Species differences in hepatobiliary transporter sensitivity.

Troubleshooting Step: Be aware that common preclinical models like rats and dogs did not

fully predict the hepatobiliary toxicity seen in humans. The cynomolgus monkey was found

to be a more relevant species for this specific toxicity.

Recommendation: When investigating hepatotoxicity, carefully consider the species-

specific expression and function of bile acid transporters. If possible, use species or in

vitro systems (e.g., primary human hepatocytes) that more closely mimic human

physiology.

Data Presentation
Table 1: Off-Target Inhibitory Activity of BMS-986020 on Key Hepatic Transporters
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Transporter Function IC50 Value (μM) Reference

BSEP (Bile Salt

Export Pump)

Primary transporter for

bile salt efflux from

hepatocytes.

1.8

MRP4 (Multidrug

Resistance-

associated Protein 4)

Efflux of bile acids and

other organic anions.
6.2

MDR3 (Multidrug

Resistance Protein 3)

Phospholipid

(phosphatidylcholine)

flippase.

7.5

MRP3 (Multidrug

Resistance-

associated Protein 3)

Basolateral efflux of

bile acids and

glucuronidated

compounds.

22

Table 2: Effects of BMS-986020 on Mitochondrial Function

Cell Type Effect Concentration Reference

Human Hepatocytes

Inhibition of basal and

maximal respiration,

ATP production, and

spare capacity.

≥10 μM

Human

Cholangiocytes

Inhibition of basal and

maximal respiration,

ATP production, and

spare capacity.

≥10 μM

Experimental Protocols
Protocol 1: Assessing BMS-986020 Inhibition of BSEP-mediated Bile Acid Efflux

Cell Culture: Culture human embryonic kidney (HEK293) cells stably overexpressing the

human BSEP transporter.
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Assay Preparation: Plate the cells in a 96-well format.

Compound Incubation: Pre-incubate the cells with varying concentrations of BMS-986020

(e.g., 0.1 to 100 μM) or vehicle control for 15-30 minutes.

Substrate Addition: Add a fluorescently labeled BSEP substrate (e.g., tauro-nor-THCA-24-

dabcyl) to initiate the transport assay.

Efflux Measurement: Measure the accumulation of the fluorescent substrate inside the cells

over time using a fluorescence plate reader. Decreased efflux will result in higher intracellular

fluorescence.

Data Analysis: Calculate the rate of transport for each concentration of BMS-986020. Plot

the percent inhibition against the compound concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.

Protocol 2: Evaluation of Mitochondrial Respiration in Primary Human Hepatocytes

Cell Seeding: Seed primary human hepatocytes onto a Seahorse XF Cell Culture Microplate.

Compound Treatment: Treat the cells with BMS-986020 at various concentrations (e.g., 1 to

50 μM) or vehicle control for a predetermined time.

Seahorse Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin,

FCCP, and a mixture of rotenone and antimycin A. Measure the oxygen consumption rate

(OCR) throughout the assay.

Parameter Calculation: From the OCR data, calculate key parameters of mitochondrial

function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory

capacity.

Data Analysis: Compare the mitochondrial parameters between BMS-986020-treated and

vehicle-treated cells to identify any concentration-dependent impairment of mitochondrial

function.
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Caption: Off-target hepatotoxicity pathway of BMS-986020.
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In Vitro Assessment

In Vivo / Systems Modeling
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Caption: Workflow for investigating BMS-986020 hepatotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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